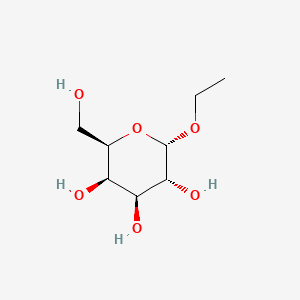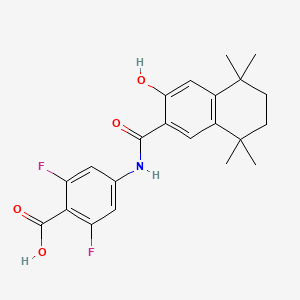![molecular formula C12H12BrClN2O5 B1366063 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1366063.png)
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide derivative. Finally, the hydrazide is condensed with succinic anhydride to produce the target compound .
Analyse Chemischer Reaktionen
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target proteins, leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with other similar compounds, such as:
2-Bromo-4-chlorophenoxyacetic acid: This compound lacks the hydrazide and oxobutanoic acid groups, making it less versatile in terms of chemical reactivity.
4-Bromo-2-chlorophenol: This compound is a simpler structure with only bromine and chlorine substituents, limiting its applications compared to the target compound.
2-Bromo-4-fluorobenzoic acid: This compound has a fluorine atom instead of a chlorine atom, which can lead to different chemical and biological properties
Eigenschaften
Molekularformel |
C12H12BrClN2O5 |
|---|---|
Molekulargewicht |
379.59 g/mol |
IUPAC-Name |
4-[2-[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12BrClN2O5/c13-8-5-7(14)1-2-9(8)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20) |
InChI-Schlüssel |
BMZUZWCWODGRJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl }pyrazole-4-carboxamide](/img/structure/B1365990.png)



![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)



![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)
